4-[4-(Tert-butylamino)butyl]benzene-1,2-diol;hydrobromide
Description
4-[4-(Tert-butylamino)butyl]benzene-1,2-diol hydrobromide is a synthetic catechol derivative with a tertiary butyl-substituted aminoalkyl chain. The compound features a benzene-1,2-diol (catechol) core, a structure critical for redox activity and receptor binding, coupled with a 4-(tert-butylamino)butyl side chain that introduces steric bulk and hydrophobicity. The hydrobromide salt enhances solubility in polar solvents, making it suitable for pharmaceutical formulations.
Properties
CAS No. |
646520-34-5 |
|---|---|
Molecular Formula |
C14H24BrNO2 |
Molecular Weight |
318.25 g/mol |
IUPAC Name |
4-[4-(tert-butylamino)butyl]benzene-1,2-diol;hydrobromide |
InChI |
InChI=1S/C14H23NO2.BrH/c1-14(2,3)15-9-5-4-6-11-7-8-12(16)13(17)10-11;/h7-8,10,15-17H,4-6,9H2,1-3H3;1H |
InChI Key |
HHWCJIWSCDJCJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCCCCC1=CC(=C(C=C1)O)O.Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Tert-butylamino)butyl]benzene-1,2-diol typically involves the reaction of 4-(tert-butyl)benzene-1,2-diol with a butylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its hydrobromide salt form .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Tert-butylamino)butyl]benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of substituted benzene derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
Research indicates that compounds similar to 4-[4-(Tert-butylamino)butyl]benzene-1,2-diol exhibit potential anticancer properties. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, the compound's structure allows it to interact with specific biological targets involved in cell cycle regulation and apoptosis pathways, making it a candidate for further investigation in cancer therapeutics .
2. Neuroprotective Effects
The compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter levels and protect neurons from oxidative stress has been documented. This suggests a potential role in treating conditions such as Alzheimer's disease and Parkinson's disease .
Biochemical Applications
1. Enzyme Inhibition
4-[4-(Tert-butylamino)butyl]benzene-1,2-diol;hydrobromide has been shown to inhibit certain enzymes that play critical roles in metabolic pathways. For example, it can act as an inhibitor of phosphodiesterases, which are involved in the degradation of cyclic nucleotides that regulate various physiological processes . This inhibition can lead to increased levels of cyclic AMP (cAMP), promoting various signaling pathways beneficial for cellular function.
2. Cell Signaling Pathways
The compound's interaction with G-protein coupled receptors (GPCRs) has been explored, highlighting its potential as a modulator of various signaling pathways involved in inflammation and immune responses. This application is particularly relevant for developing treatments for autoimmune diseases and inflammatory conditions .
Material Science Applications
1. Polymer Chemistry
In materials science, 4-[4-(Tert-butylamino)butyl]benzene-1,2-diol;hydrobromide serves as a building block for synthesizing novel polymers with specific properties. Its functional groups allow for the creation of copolymers that can be tailored for applications such as drug delivery systems and biodegradable materials .
2. Coatings and Adhesives
The compound's chemical stability and adhesion properties make it suitable for use in coatings and adhesives. Its hydrophilic nature can enhance the performance of coatings by improving their water resistance and durability .
Case Studies
Mechanism of Action
The mechanism of action of 4-[4-(Tert-butylamino)butyl]benzene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
- The hydrobromide salt enhances aqueous solubility relative to non-salt forms (e.g., 4-(2-azidoethyl)benzene-1,2-diol), aligning with trends seen in dopamine hydrobromide .
Pharmacological and Chemical Properties
Key Observations :
- The hydrobromide salt improves solubility compared to non-ionic analogues (e.g., 4-(1-hydroxypropyl)benzene-1,2-diol) but remains less soluble than dopamine hydrobromide due to the hydrophobic tert-butyl group .
Biological Activity
4-[4-(Tert-butylamino)butyl]benzene-1,2-diol;hydrobromide, commonly referred to as tert-butylcatechol , is a compound that has garnered attention for its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
- Chemical Formula : C₁₀H₁₄O₂
- Molecular Weight : 166.22 g/mol
- CAS Number : 98-29-3
The biological activity of tert-butylcatechol is primarily attributed to its antioxidant properties. It acts as a free radical scavenger, which can mitigate oxidative stress in cells. This property is crucial in various physiological processes and has implications for conditions related to oxidative damage.
Antioxidant Activity
Studies have shown that tert-butylcatechol can inhibit lipid peroxidation and protect cellular components from oxidative damage. The compound's ability to donate hydrogen atoms makes it effective in neutralizing reactive oxygen species (ROS) .
Pharmacological Effects
- Cytoprotective Effects :
- Anti-inflammatory Properties :
- Potential Carcinogenic Inhibition :
Case Study 1: Neuroprotection
A study investigated the neuroprotective effects of tert-butylcatechol on primary neuronal cultures exposed to oxidative stress. The results indicated that cells treated with tert-butylcatechol exhibited significantly lower levels of apoptosis compared to untreated controls, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Case Study 2: Cancer Research
In another study focusing on cancer prevention, tert-butylcatechol was administered to ICR mice subjected to carcinogenic exposure. The findings revealed a marked decrease in tumor formation among those treated with the compound, highlighting its potential role as a chemopreventive agent .
Data Table: Biological Activities of Tert-Butylcatechol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
